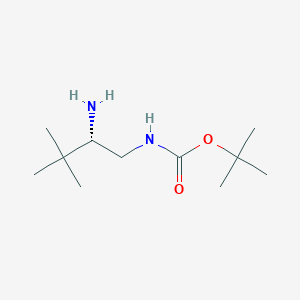

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Descripción general

Descripción

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is a compound that features a tert-butyl ester group, which is widely used in organic synthesis due to its stability and ease of removal under acidic conditions. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester typically involves the tert-butylation of carboxylic acids. One common method is the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a strong acid like concentrated sulfuric acid . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a tert-butylating agent .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs large-scale esterification processes. These processes may use catalysts such as bis(trifluoromethanesulfonyl)imide to enhance the reaction efficiency and yield . The use of continuous flow reactors can also improve the scalability and consistency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Conversion of esters back to carboxylic acids and alcohols under acidic or basic conditions.

Substitution: Reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Esterification: Typically involves carboxylic acids, alcohols, and strong acids like sulfuric acid.

Hydrolysis: Uses water and either acidic or basic catalysts.

Substitution: May involve nucleophiles such as amines or alcohols.

Major Products

Esterification: Produces esters and water.

Hydrolysis: Yields carboxylic acids and alcohols.

Substitution: Forms new esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Prodrug Development

This compound serves as a prodrug in the development of cancer therapeutics. It enhances pharmacokinetic properties, allowing for improved absorption and bioavailability of active drugs. The tert-butyl ester group protects the carboxyl end during peptide synthesis, which is crucial for developing peptide-based drugs.

Neuroprotective Agents

Research indicates that (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester can cross the blood-brain barrier, making it a candidate for neuroprotective drug development. Modifications to enhance lipophilicity have shown promising results in in vitro and in vivo studies, suggesting potential for CNS-targeted therapies.

Organic Synthesis

Chiral Auxiliary in Synthesis

The compound is employed as a chiral auxiliary in the synthesis of chiral amines. This application is vital for producing pharmaceuticals with high enantiomeric purity. The use of (S)-tert-butanesulfinamide in conjunction with this compound has yielded significant diastereoselectivities and high yields of desired products.

Boc Protecting Group Introduction

In synthetic organic chemistry, this compound is used as a reagent to introduce the tert-butoxycarbonyl (Boc) protecting group into organic molecules. This method has proven to be more efficient compared to traditional batch processes, enhancing sustainability in chemical synthesis.

Biochemistry and Molecular Biology

Enzyme Inhibitors

The compound acts as a scaffold for synthesizing enzyme inhibitors targeting metabolic diseases. By mimicking the transition state of enzymatic reactions, derivatives of this compound have successfully inhibited key enzymes involved in metabolic pathways, offering new treatment avenues for conditions such as diabetes.

Polymer Chemistry and Nanotechnology

Smart Materials Development

In polymer chemistry, the tert-butyl ester group is utilized for modifying surfaces and creating smart materials with responsive properties. These materials can be engineered for specific applications in drug delivery systems and biosensors.

Data Tables

Mecanismo De Acción

The mechanism of action of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its role as a protecting group. The tert-butyl ester group can be easily removed under acidic conditions, allowing for the selective deprotection of carboxylic acids in complex molecules . This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted reactions at specific sites.

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl dicarbonate (Boc2O): Another tert-butylating agent used in organic synthesis.

tert-Butyl acetate: Used as a solvent and reagent in organic reactions.

tert-Butyl hydroperoxide: Employed in oxidation reactions.

Uniqueness

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which combines an amino group with a tert-butyl ester. This combination allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings.

Actividad Biológica

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a chiral compound notable for its unique structure that includes an amino group, a carbamic acid moiety, and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It can act as both a substrate and an inhibitor for various enzymes, thereby affecting their activity and function. This dual role suggests its potential in modulating metabolic pathways and therapeutic applications in diseases such as diabetes and cancer.

Biological Activities

Research indicates that this compound may exhibit several pharmacological effects:

- Antioxidant Properties : Similar compounds have shown antioxidant activity, which is beneficial in preventing oxidative stress in biological systems.

- Enzyme Inhibition : It has been incorporated into molecules designed to inhibit key enzymes involved in metabolic diseases. This approach mimics the transition state of enzymatic reactions, thereby blocking enzyme activity.

- CNS Penetration : Initial studies suggest that derivatives of this compound can penetrate brain tissue, indicating potential for the development of central nervous system-targeted therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-3,3-dimethylbutyric acid | Chiral center at C2; amino and carboxylic groups | Different enantiomer with potentially different activity |

| N,N-Diethylcarbamate | Carbamate structure without amino side chain | Used as an insecticide; different biological activity |

| 1-Aminocyclopropanecarboxylic acid | Contains a cyclopropane ring | Unique ring structure influencing reactivity |

The distinct stereochemistry and functional groups of this compound confer unique biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit enzymes critical for metabolic processes. For instance, compounds derived from this ester have been successful in inhibiting gamma-glutamyl transpeptidase (GGT1), which is relevant in cancer and cardiovascular diseases .

- Antioxidant Activity : In vitro studies have shown that compounds with similar structures exhibit significant antioxidant properties. These findings suggest potential applications in preventing oxidative damage associated with various diseases.

- Cytotoxicity Assessments : A comparative study involving structurally related compounds indicated that while some derivatives showed cytotoxic effects at specific concentrations, this compound requires further investigation to establish its efficacy in cancer treatment .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSWUUVDIYKZTD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.